3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid
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Overview
Description
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a compound that belongs to the class of amino acids. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be introduced through various methods, including the reaction of a suitable precursor with a furan derivative.
Coupling Reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions at the furan ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets. The furan ring and amino acid moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity or conformation.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid: Similar structure with a thiophene ring instead of a furan ring.
Boc-(S)-3-Amino-4-(2-pyridyl)-butyric acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying specific biochemical interactions.
Properties
IUPAC Name |
4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLLVUGUYBNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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